

Rhodamine 110: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Rhodamine 110

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For Immediate Release: A comprehensive technical overview of **Rhodamine 110**, a fluorescent dye with significant applications in life sciences research and drug development. This document provides detailed information on its chemical properties, experimental applications, and relevant biological pathways.

Core Properties of Rhodamine 110

Rhodamine 110 is a highly fluorescent xanthene dye, widely recognized for its utility as a sensitive fluorophore in various biochemical assays.^[1] Its fundamental chemical and physical properties are summarized below.

Property	Value	References
CAS Number	13558-31-1	[2] [3] [4] [5] [6]
Molecular Weight	366.80 g/mol	[2] [3] [5] [6] [7]
Molecular Formula	C ₂₀ H ₁₅ ClN ₂ O ₃	[2] [3]
Excitation Maximum (λ _{ex})	~496-498 nm	[3] [6] [7]
Emission Maximum (λ _{em})	~520-521 nm	[3] [7]
Appearance	Red to bordeaux crystals or crystalline powder	
Solubility	Soluble in DMSO	[2] [6] [8]
Purity	>97%	

Applications in Drug Development and Research

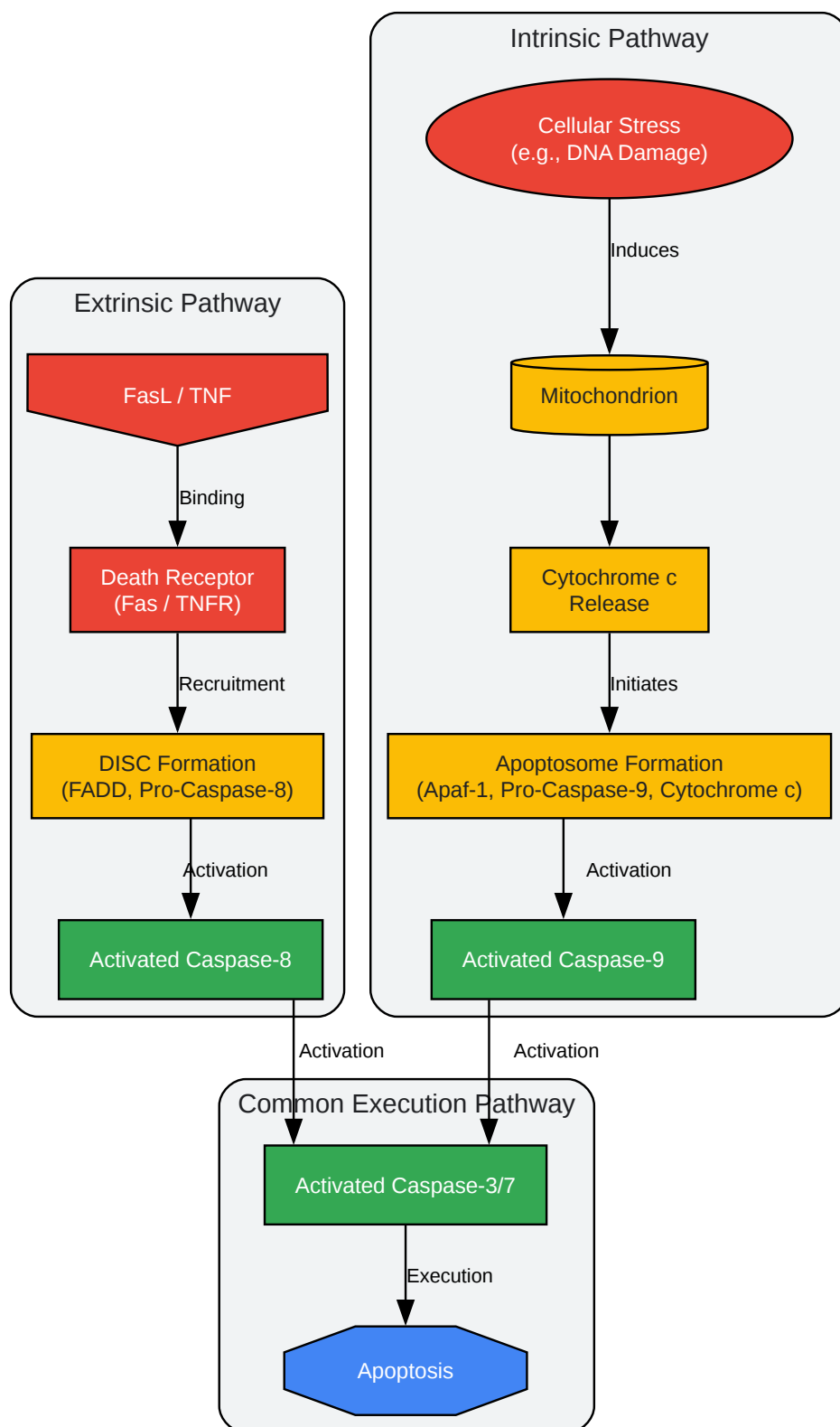
Rhodamine 110 serves as a foundational component for designing fluorogenic substrates for various enzymes, particularly proteases and caspases, which are critical targets in drug development. The core principle of these assays is the covalent linkage of a specific peptide sequence to the amino groups of **Rhodamine 110**. This modification quenches the dye's fluorescence. Upon enzymatic cleavage of the peptide substrate, the highly fluorescent **Rhodamine 110** is released, providing a direct measure of enzyme activity.

One of the key applications of **Rhodamine 110** is in the study of apoptosis, or programmed cell death. Caspases, a family of cysteine proteases, are central to the apoptotic process.[\[7\]](#)[\[9\]](#)

Rhodamine 110-based substrates, such as (Z-DEVD)₂-R110, are designed to be specific for effector caspases like caspase-3 and caspase-7.[\[10\]](#) Cleavage of the DEVD peptide by these caspases leads to a quantifiable fluorescent signal, enabling the assessment of apoptosis induction by potential drug candidates.

Apoptosis Signaling Pathway

The activation of effector caspases is a downstream event in two primary signaling cascades: the intrinsic and extrinsic pathways of apoptosis. The following diagram illustrates a simplified overview of these pathways.



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Simplified overview of the intrinsic and extrinsic apoptosis pathways leading to caspase activation.

Experimental Protocols

General Protease Activity Assay

This protocol outlines a general procedure for measuring protease activity using a **Rhodamine 110**-based substrate.

Materials:

- **Rhodamine 110**-based protease substrate (e.g., bis-amide derivative)
- Protease of interest
- Assay buffer (e.g., 10 mM Tris or HEPES, pH 7.5)
- Anhydrous DMSO or DMF
- 96-well microplate (black, clear bottom recommended for fluorescence)
- Fluorescence microplate reader

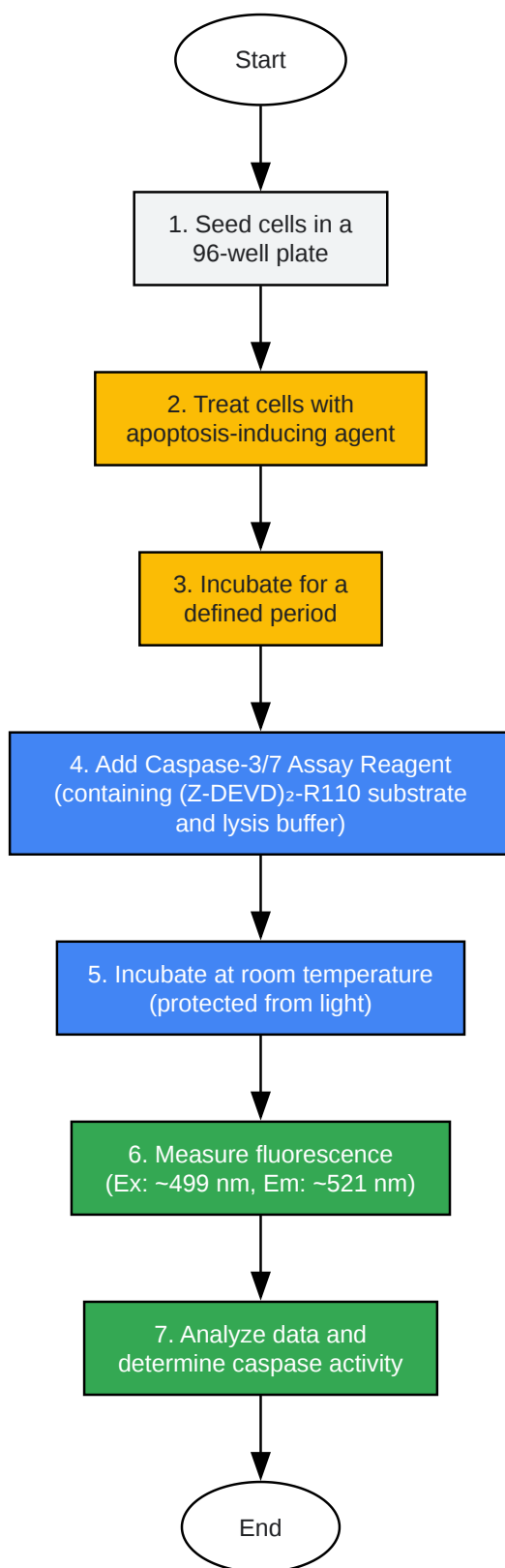
Procedure:

- **Substrate Preparation:** Prepare a 5-10 mM stock solution of the **Rhodamine 110** substrate in anhydrous DMSO or DMF. Store this solution desiccated at 2-6°C for up to six months.^[5]
- **Working Solution:** Just before use, dilute the substrate stock solution into the assay buffer to the desired final concentration (typically in the low micromolar range).
- **Enzyme Preparation:** Prepare a solution of the protease in the assay buffer.
- **Assay Initiation:** In a 96-well microplate, add the enzyme preparation to the wells. To initiate the reaction, add the substrate working solution to each well. The final assay volume is typically 100-200 µL.

- Incubation: Incubate the plate at a controlled temperature (e.g., 22°C or 37°C) for a specific period (e.g., 30-60 minutes), protected from light.[1]
- Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~498 nm and emission at ~521 nm.
- Data Analysis: The increase in fluorescence is proportional to the protease activity. A standard curve can be generated using known concentrations of free **Rhodamine 110** to quantify the amount of released fluorophore.

Experimental Workflow for a Cell-Based Caspase-3/7 Assay

The following diagram illustrates a typical workflow for a cell-based apoptosis assay using a **Rhodamine 110** substrate.



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Workflow for a homogeneous cell-based caspase-3/7 assay.

Detailed Protocol for a Homogeneous Caspase-3/7 Assay

This protocol is adapted from commercially available kits for the measurement of caspase-3 and -7 activities in cultured cells.

Materials:

- Apo-ONE® Homogeneous Caspase-3/7 Assay kit (or similar, containing Z-DEVD-R110 substrate and lysis/assay buffer)
- Cultured mammalian cells
- Apoptosis-inducing agent (e.g., staurosporine)
- Opaque-walled 96-well plates (suitable for fluorescence)
- Multichannel pipette
- Plate shaker
- Fluorescence microplate reader

Procedure:

- **Cell Plating:** Seed cells in an opaque-walled 96-well plate at a density appropriate for the cell type and incubate until they adhere and reach the desired confluency.
- **Induction of Apoptosis:** Treat the cells with the desired concentrations of the apoptosis-inducing agent or vehicle control. Include wells with untreated cells as a negative control.
- **Incubation:** Incubate the plate for a duration sufficient to induce apoptosis (this will vary depending on the cell type and stimulus).
- **Reagent Preparation:** Prepare the Apo-ONE® Caspase-3/7 Reagent by diluting the Z-DEVD-R110 substrate into the assay buffer according to the manufacturer's instructions (typically a 1:100 dilution).^[10] Protect the reagent from light.

- Assay Reaction: Add an equal volume of the prepared Caspase-3/7 Reagent to each well of the plate (e.g., add 100 μ L of reagent to 100 μ L of cells in medium).
- Mixing and Incubation: Gently mix the contents of the wells using a plate shaker at a low speed (e.g., 300-500 rpm) for 30 seconds.[10] Incubate the plate at room temperature for at least 30 minutes, protected from light. The incubation time can be extended for weaker signals.
- Fluorescence Measurement: Measure the fluorescence using a plate reader with an excitation wavelength of approximately 499 nm and an emission wavelength of approximately 521 nm.[10]
- Data Analysis: The fluorescence signal is directly proportional to the amount of caspase-3/7 activity in the sample. Compare the signals from treated and untreated cells to determine the fold-increase in caspase activity.

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